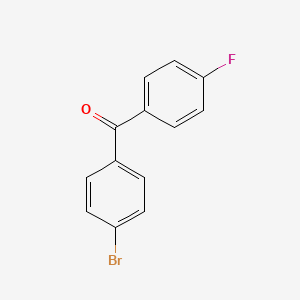

4-Bromo-4'-fluorobenzophenone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXSFTBOKUQUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174750 | |

| Record name | 4-Bromo-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-41-2 | |

| Record name | (4-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2069-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002069412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-4'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4'-fluorobenzophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-4'-fluorobenzophenone is a halogenated aromatic ketone that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a diarylketone core with distinct bromine and fluorine substituents, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its reactivity, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, this document elucidates its significant applications in the realms of medicinal chemistry, materials science, and photochemistry, offering researchers and developers the foundational knowledge required to leverage this compound in their scientific endeavors.

Introduction

This compound, with the CAS number 398-27-6, is a crystalline solid that has garnered significant interest as a versatile intermediate. The presence of two different halogen atoms on the para-positions of its phenyl rings offers orthogonal reactivity, enabling selective functionalization. The electron-withdrawing nature of the fluorine atom and the synthetic versatility of the carbon-bromine bond make this molecule a valuable precursor for the construction of complex molecular architectures. This guide aims to be an in-depth resource, consolidating critical technical information to facilitate its effective utilization in research and development.

Physicochemical Properties

The intrinsic properties of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈BrFO | [1] |

| Molecular Weight | 279.1 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 106-108 °C | [2] |

| Boiling Point (Predicted) | 353.4 ± 22.0 °C | [1] |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [1] |

| CAS Number | 398-27-6 | [1] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality of Experimental Choices

The selection of reagents and conditions for this synthesis is critical for achieving a high yield and purity of the final product.

-

Reactants : Fluorobenzene is chosen as the substrate due to the activating effect of the fluorine atom on the aromatic ring towards electrophilic substitution, directing the incoming acyl group to the para position. 4-Bromobenzoyl chloride serves as the acylating agent.

-

Catalyst : Anhydrous aluminum chloride is a potent Lewis acid that activates the 4-bromobenzoyl chloride by forming a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring. The anhydrous nature of the catalyst is crucial to prevent its deactivation by water.

-

Solvent : Methylene chloride is a common solvent for Friedel-Crafts reactions as it is relatively inert under the reaction conditions and effectively dissolves the reactants.

-

Work-up : The reaction is quenched with acidic water to decompose the aluminum chloride complex and any unreacted acylating agent. An extraction with an organic solvent is then performed to isolate the product. Recrystallization from a suitable solvent like ethanol is employed for purification.[2]

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a robust and validated method for the laboratory-scale synthesis of this compound.[2]

Materials:

-

Fluorobenzene

-

4-Bromobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

To a 250 mL flask equipped with a nitrogen inlet, overhead stirrer, and reflux condenser, add fluorobenzene (117 g, 1.2 mol) and 4-bromobenzoyl chloride (39.8 g, 0.181 mol).

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add anhydrous aluminum chloride (27 g, 0.20 mol) in portions to the cooled mixture.

-

Stir the mixture for 15 minutes at 23 °C, then heat to reflux for 4 hours.

-

Cool the reaction to 23 °C and stir for an additional 16 hours.

-

Pour the resulting slurry into 2 L of acidic water (containing HCl).

-

Extract the aqueous layer with methylene chloride.

-

Dry the combined organic extracts over magnesium sulfate.

-

Filter the mixture and remove the methylene chloride under reduced pressure to yield an off-white powder.

-

Recrystallize the crude product from ethanol to afford this compound as white crystals. An expected yield of approximately 86% can be achieved.[2]

Synthesis Workflow Diagram

Caption: Friedel-Crafts Acylation Workflow for this compound Synthesis.

Spectroscopic Analysis

While specific, verified spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of its structural analogues, such as 4-bromobenzophenone and 4-fluorobenzophenone.[3][4][5][6]

¹H NMR Spectroscopy

In the ¹H NMR spectrum, one would expect to see a complex pattern of aromatic protons. The protons on the fluorinated ring will appear as a pair of doublets due to coupling with each other and with the fluorine atom. The protons on the brominated ring will also appear as a pair of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1670 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings and C-Br and C-F stretching vibrations.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (279.1 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents, making it a valuable substrate for sequential cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7] This allows for the selective functionalization at the bromine-substituted position while leaving the fluorine atom intact for subsequent transformations.

5.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron compound in the presence of a palladium catalyst and a base.[8] This reaction is instrumental in the synthesis of biaryl ketones, which are common scaffolds in pharmaceuticals and advanced materials.

5.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][9] this compound can be coupled with a wide range of primary and secondary amines to produce 4-amino-4'-fluorobenzophenone derivatives, which are valuable intermediates in drug discovery.

Reactivity Workflow Diagram

Caption: Key Cross-Coupling Reactions of this compound.

Applications in Research and Industry

Medicinal Chemistry and Drug Development

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3] this compound serves as a key starting material for the synthesis of novel pharmaceutical agents. The ability to introduce diverse functionalities through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Materials Science

In materials science, this compound is utilized as a monomer for the synthesis of high-performance polymers such as poly(arylene ether ketone)s (PAEKs).[10][11] These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.

Photochemistry

Benzophenone and its derivatives are well-known photoinitiators for UV curing processes.[12][13] Upon absorption of UV radiation, this compound can generate reactive radical species that initiate polymerization reactions. This property is exploited in the rapid curing of coatings, adhesives, and inks.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with a broad spectrum of applications. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an indispensable tool for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its key characteristics and applications, with the aim of facilitating its effective use in the development of new pharmaceuticals, advanced materials, and innovative photochemical processes.

References

Sources

- 1. This compound CAS#: 2069-41-2 [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMOBENZOPHENONE(90-90-4) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Fluorobenzophenone(345-83-5) 1H NMR [m.chemicalbook.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. globethesis.com [globethesis.com]

- 13. This compound (2069-41-2) for sale [vulcanchem.com]

4-Bromo-4'-fluorobenzophenone CAS number 2069-41-2

An In-Depth Technical Guide to 4-Bromo-4'-fluorobenzophenone (CAS 2069-41-2)

Introduction: A Molecule of Strategic Importance

This compound is a diaryl ketone featuring two distinct halogen substituents on its phenyl rings. This specific substitution pattern is not a random chemical curiosity; it is a deliberate design that imparts a unique combination of reactivity, photophysical properties, and structural stability. The presence of a bromine atom provides a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the fluorine atom modulates the electronic properties of the molecule, enhancing its stability and influencing its biological interactions.

This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the underlying chemical principles that make it a valuable building block for professionals in drug discovery, materials science, and synthetic chemistry. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights into its practical use.

Physicochemical and Structural Characteristics

The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. This compound is a solid at room temperature, a characteristic typical of benzophenones with similar molecular weights.[1][2]

| Property | Value | Source |

| CAS Number | 2069-41-2 | [1][2] |

| Molecular Formula | C₁₃H₈BrFO | [1][2] |

| Molecular Weight | 279.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 106-108 °C | [2][3] |

| Boiling Point | 353.4 °C (Predicted) | [2][5] |

| Density | 1.485 g/cm³ (Predicted) | [2] |

| IUPAC Name | (4-bromophenyl)(4-fluorophenyl)methanone | [5] |

The molecule's structure, with a central carbonyl group linking a 4-bromophenyl ring and a 4-fluorophenyl ring, is key to its functionality. The electron-withdrawing nature of the halogens and the carbonyl group significantly influences the electron density distribution across the aromatic systems, which is a critical factor in its chemical reactivity and photophysical behavior.[1]

Core Synthesis: The Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation.[1] This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an aromatic ring with an acyl group.[6] In this specific case, fluorobenzene is acylated using 4-bromobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3]

The causality behind this choice of reagents is clear:

-

Fluorobenzene: Serves as the nucleophilic aromatic substrate. The fluorine atom is a weakly deactivating yet ortho-, para-directing group. Acylation occurs predominantly at the para-position due to steric hindrance at the ortho-positions.

-

4-Bromobenzoyl Chloride: Acts as the acylating agent. It is activated by the Lewis acid to generate the highly electrophilic acylium ion.

-

Aluminum Chloride (AlCl₃): This Lewis acid is crucial for generating the acylium ion by coordinating to the chlorine of the acyl chloride, making the carbonyl carbon a potent electrophile.[6] Anhydrous conditions are mandatory to prevent the hydrolysis of AlCl₃ and the acyl chloride.[1]

Caption: Friedel-Crafts Acylation Workflow for Synthesis.

Field-Proven Experimental Protocol: Synthesis

This protocol is an adaptation of established literature procedures.[3] It is designed to be self-validating by including checkpoints for reaction completion and purification.

-

Reactor Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, charge fluorobenzene (117 g, 1.2 mol) and 4-bromobenzoyl chloride (39.8 g, 0.181 mol).

-

Expert Insight: Using an excess of fluorobenzene ensures it acts as both reactant and solvent, driving the reaction towards completion. A nitrogen atmosphere prevents moisture from degrading the catalyst.

-

-

Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly add anhydrous aluminum chloride (27 g, 0.20 mol) portion-wise, keeping the internal temperature below 10°C.

-

Causality: The reaction is exothermic. Slow, cooled addition of AlCl₃ prevents uncontrolled temperature spikes which could lead to side reactions and reduced yield.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature (~23°C) and stir for 15 minutes. Then, heat the mixture to reflux and maintain for 4 hours.

-

Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 4-bromobenzoyl chloride spot indicates completion.

-

-

Quenching: Cool the reaction mixture back to room temperature and then slowly pour it into a beaker containing 2 L of cold, dilute hydrochloric acid.

-

Expert Insight: This step quenches the reaction by hydrolyzing the aluminum chloride-ketone complex and neutralizes any remaining catalyst. The acid prevents the precipitation of aluminum hydroxides.

-

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with methylene chloride (3 x 100 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

-

Purification: Filter the drying agent and remove the solvent under reduced pressure to yield a crude powder. Recrystallize the solid from ethanol to afford pure this compound as white crystals.[3] The expected yield is approximately 86%.[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable. Spectroscopic methods provide a definitive structural fingerprint. While a complete public spectral database for this specific compound is fragmented, we can predict its key features based on its constituent parts and data from close analogs like 4-bromobenzophenone and 4-fluorobenzophenone.[7][8][9]

| Technique | Expected Key Features for this compound |

| FT-IR (cm⁻¹) | ~1660: Strong C=O (carbonyl) stretch, characteristic of diaryl ketones.[7] ~3100-3000: Aromatic C-H stretches. ~1585, ~1450: Aromatic C=C ring stretches. ~1220: C-F stretch. ~840: Out-of-plane bend indicative of 1,4-disubstitution.[7] |

| ¹H NMR (ppm) | Two sets of aromatic signals, each integrating to 4 protons. Protons on the fluorinated ring will appear as a complex multiplet due to H-F coupling. Protons on the brominated ring will appear as two distinct doublets (AA'BB' system). Expected chemical shifts would be in the range of 7.0-7.8 ppm . |

| ¹³C NMR (ppm) | ~195: Carbonyl carbon (C=O). ~165 (d, J≈250 Hz): Carbon attached to fluorine (C-F), showing a large coupling constant. ~120-140: Aromatic carbons. The carbon attached to bromine (C-Br) is expected around ~128 ppm .[10] |

| Mass Spec (m/z) | Molecular Ion (M⁺): A characteristic doublet peak at m/z 278 and 280 with a ~1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: m/z 183 ([BrC₆H₄CO]⁺), m/z 123 ([FC₆H₄CO]⁺), m/z 155/157 ([BrC₆H₄]⁺), m/z 95 ([FC₆H₄]⁺). |

Reactivity and Synthetic Applications

The true value of this compound lies in its synthetic versatility. The two halogen atoms and the benzophenone core offer multiple avenues for further chemical modification.

Caption: Synthetic utility and application pathways.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[11] This differential reactivity is a powerful tool, allowing for selective functionalization at the bromine position while leaving the fluorine intact. The strong electron-withdrawing effect of the para-benzoyl group increases the electrophilicity of the carbon attached to the bromine, making the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst, a critical step in these coupling reactions.[11] This makes the compound an excellent precursor for building more complex molecules.[12][13]

-

Photochemical Applications: The benzophenone core is a well-known chromophore that can absorb UV radiation.[1] Upon UV exposure, it can be excited to a triplet state and generate reactive radical species, making it an effective photoinitiator for polymerization reactions in UV-curable coatings, adhesives, and photoresists.[1] The halogen substituents can fine-tune these photophysical properties. Furthermore, its ability to generate reactive oxygen species upon irradiation has led to research into its use in photodynamic therapy and as a photocatalyst for degrading pollutants.[1]

-

Medicinal Chemistry and Drug Development: The benzophenone scaffold is a "privileged structure" found in numerous biologically active compounds.[14] this compound serves as a key intermediate for synthesizing novel pharmaceutical agents. The fluorinated phenyl ring is often incorporated to improve metabolic stability and binding affinity, while the brominated ring provides a site for diversification to explore structure-activity relationships (SAR). The entire molecule can also act as a bioisostere for other chemical groups in drug design.[15]

-

Materials Science: In materials science, this compound is used as a building block for advanced polymers and organic electronic materials.[1][12] Its incorporation into polymer backbones can enhance optical properties, leading to potential applications in organic light-emitting diodes (OLEDs) and other photonic devices.[1]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[16]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[16][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from strong oxidizing agents and strong bases.[18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound (CAS 2069-41-2) is more than just an organic intermediate; it is a strategically designed molecule that offers a confluence of reactivity, stability, and functionality. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of its C-Br bond and the modulating effects of its C-F bond, makes it an invaluable tool for researchers. From creating novel therapeutics to developing next-generation materials, the applications of this compound are extensive and continue to grow, underscoring its importance in modern chemistry. This guide has provided the technical foundation and practical insights necessary for its effective and safe utilization in a research and development setting.

References

[6] Benchchem. Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation. Available at: [1] Vulcanchem. This compound - 2069-41-2. Available at: _ [3] PrepChem.com. Synthesis of this compound. Available at: [5] Alfa Chemistry. CAS 2069-41-2 this compound. Available at: [19] University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available at: [2] ChemicalBook. This compound CAS#: 2069-41-2. Available at: [20] Oakwood Chemical. This compound. Available at: [21] Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [4] Guidechem. This compound CAS NO.2069-41-2. Available at: [12] Benchchem. 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications. Available at: [18] Fisher Scientific. SAFETY DATA SHEET. Available at: [17] Thermo Fisher Scientific. SAFETY DATA SHEET. Available at: [7] Benchchem. Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide. Available at: [16] Synquest Labs. This compound Safety Data Sheet. Available at: [11] Benchchem. A Comparative Guide to the Reactivity of 3-Bromobenzophenone and 4-Bromobenzophenone. Available at: [8] PubChem, National Institutes of Health. 4-Bromobenzophenone. Available at: [9] PubChem, National Institutes of Health. 4-Fluorobenzophenone. Available at: [10] Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [15] Liu, Y., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. Available at: [14] Singh, P., & Kaur, M. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Available at: [13] Benchchem. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Available at:

Sources

- 1. This compound (2069-41-2) for sale [vulcanchem.com]

- 2. This compound CAS#: 2069-41-2 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound, CasNo.2069-41-2 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 16. synquestlabs.com [synquestlabs.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. Friedel-Crafts Acylation [www1.udel.edu]

- 20. This compound [oakwoodchemical.com]

- 21. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to 4-Bromo-4'-fluorobenzophenone: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 4-Bromo-4'-fluorobenzophenone, a versatile diarylketone with significant applications in organic synthesis, medicinal chemistry, and materials science. We will delve into its molecular structure, detailed synthetic protocols, spectroscopic characterization, and its role as a key building block in the development of novel compounds.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₃H₈BrFO, is a halogenated aromatic ketone. The molecule consists of two phenyl rings linked by a carbonyl group. One phenyl ring is substituted with a bromine atom at the para position (position 4), while the other is substituted with a fluorine atom, also at the para position (position 4').

The presence of these two different halogen atoms imparts distinct electronic properties and reactivity to the molecule. The electron-withdrawing nature of both bromine and fluorine, coupled with the carbonyl group, influences the electron density distribution across the aromatic rings, making them susceptible to various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2069-41-2 | [1] |

| Molecular Formula | C₁₃H₈BrFO | [1] |

| Molecular Weight | 279.10 g/mol | [1] |

| Melting Point | 106-108 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents like methylene chloride and ethanol. |

Synthesis of this compound: The Friedel-Crafts Acylation

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The causality behind this experimental choice lies in the robust and well-established nature of the Friedel-Crafts acylation for forming carbon-carbon bonds to an aromatic ring. The mechanism proceeds through the following key steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from 4-bromobenzoyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The π-electrons of the fluorobenzene ring act as a nucleophile, attacking the acylium ion. The fluorine atom is an ortho-, para-director, and while it is deactivating, the para-position is sterically favored for the bulky acyl group.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Sources

An In-depth Technical Guide to the NMR Analysis of 4-Bromo-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-4'-fluorobenzophenone

This compound (C₁₃H₈BrFO) is a halogenated aromatic ketone with a molecular weight of 279.11 g/mol .[1][2] Its structural features make it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry and materials science. Precise structural elucidation is critical for its application, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the NMR data for this compound.

Molecular Structure and NMR-Active Nuclei

The structure of this compound presents a unique system for NMR analysis. The molecule contains two distinct aromatic rings attached to a central carbonyl group. One ring is substituted with a bromine atom at the para position, and the other with a fluorine atom, also at the para position. The key NMR-active nuclei are ¹H, ¹³C, and ¹⁹F, each providing a unique window into the molecular architecture.

Caption: Molecular structure of this compound.

Part 1: Experimental Protocol for NMR Analysis

A robust experimental design is the foundation of reliable NMR data. The following protocol is a self-validating system designed for clarity and reproducibility.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar compounds and its relatively simple residual solvent peak.[3]

-

Concentration: Prepare a solution by dissolving 5-10 mg of the solid sample in approximately 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.[4] Complete dissolution is crucial to ensure a homogeneous sample and sharp NMR signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR, setting the 0 ppm mark. For ¹⁹F NMR, an external or internal standard like trifluoroacetic acid (TFA) or trifluorotoluene can be used, though modern spectrometers can reference the ¹⁹F spectrum to the deuterium lock frequency.

NMR Instrument Parameters

For optimal results, a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Pulse Angle | 30-45° | 30-45° | 30-45° |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |

| Relaxation Delay | 1-5 s | 2-5 s | 1-5 s |

| Number of Scans | 8-16 | 1024-4096 | 16-64 |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | -50 to -150 ppm |

Causality Behind Choices:

-

A smaller pulse angle and a sufficient relaxation delay prevent saturation of the signals, ensuring quantitative accuracy.

-

A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

-

The spectral width for ¹⁹F NMR is set to a region typical for aryl fluorides.[5]

Part 2: Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will exhibit signals corresponding to the eight aromatic protons. Due to the C₂ symmetry of each ring, we expect four distinct signals.

-

Brominated Ring (A₂B₂ System): The protons on the brominated ring will appear as two doublets. The protons ortho to the bromine (H-3' and H-5') will be magnetically equivalent, as will the protons meta to the bromine (H-2' and H-6').

-

Fluorinated Ring (AA'BB' System): The protons on the fluorinated ring will also appear as two multiplets, which can approximate two triplets or two doublets of doublets due to coupling to both the adjacent protons and the fluorine atom.[6] The protons ortho to the fluorine (H-3 and H-5) will be coupled to the fluorine atom with a coupling constant of approximately 8-9 Hz (³JHF), while the protons meta to the fluorine (H-2 and H-6) will have a smaller coupling of about 5-6 Hz (⁴JHF).[6][7]

Predicted ¹H NMR Data:

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-2', H-6' | Doublet | 7.60 - 7.70 | ³JHH ≈ 8.5 |

| H-3', H-5' | Doublet | 7.70 - 7.80 | ³JHH ≈ 8.5 |

| H-2, H-6 | Doublet of Doublets | 7.75 - 7.85 | ³JHH ≈ 8.8, ⁴JHF ≈ 5.5 |

| H-3, H-5 | Triplet (or dd) | 7.15 - 7.25 | ³JHH ≈ 8.8, ³JHF ≈ 8.8 |

Note: The exact chemical shifts can be influenced by solvent and concentration.

Caption: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show nine distinct signals: one for the carbonyl carbon and eight for the aromatic carbons (four for each ring).

-

Carbonyl Carbon: The carbonyl carbon (C=O) will appear as the most downfield signal, typically in the range of 190-200 ppm.

-

Brominated Ring: The carbon directly attached to the bromine (C-4') will be influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[8]

-

Fluorinated Ring: The carbons in the fluorinated ring will exhibit C-F coupling. The carbon directly bonded to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.[9][10] The ortho carbons (C-3, C-5) will have a two-bond coupling (²JCF) of about 20-25 Hz, and the meta carbons (C-2, C-6) will have a three-bond coupling (³JCF) of around 8-10 Hz.[9][10]

Predicted ¹³C NMR Data:

| Carbon | Approx. Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |

| C=O | ~194 | Singlet | - |

| C-1' | ~136 | Singlet | - |

| C-2', C-6' | ~131.5 | Singlet | - |

| C-3', C-5' | ~132 | Singlet | - |

| C-4' | ~128 | Singlet | - |

| C-1 | ~133 | Doublet | ⁴JCF ≈ 3-4 |

| C-2, C-6 | ~132.5 | Doublet | ³JCF ≈ 9-10 |

| C-3, C-5 | ~116 | Doublet | ²JCF ≈ 22 |

| C-4 | ~165 | Doublet | ¹JCF ≈ 255 |

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum will provide a single, well-defined signal for the fluorine atom.

-

Chemical Shift: The chemical shift of the fluorine atom in an aryl fluoride typically appears in the range of -100 to -120 ppm relative to CFCl₃.[9]

-

Multiplicity: The signal will be a triplet of triplets (or a more complex multiplet) due to coupling with the ortho protons (H-3, H-5) and the meta protons (H-2, H-6).

Predicted ¹⁹F NMR Data:

| Nucleus | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹⁹F | -102 to -110 | Triplet of Triplets | ³JFH ≈ 8.8, ⁴JFH ≈ 5.5 |

Part 3: Advanced NMR Techniques and Through-Space Coupling

While not always necessary for basic structural confirmation, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals.

A particularly interesting phenomenon in fluorinated molecules is the potential for through-space J-coupling .[11][12][13] This occurs when two nuclei that are not directly connected through a small number of bonds are in close spatial proximity, allowing for orbital overlap and spin-spin coupling.[12] In the solid state or in specific conformations in solution, the fluorine atom on one ring and a proton on the other ring might be close enough to exhibit a detectable through-space coupling. This would manifest as additional small splitting in the respective signals. While less common for intermolecular interactions in solution, it is a point of consideration in detailed conformational analysis.

Conclusion

The comprehensive NMR analysis of this compound provides a clear and detailed picture of its molecular structure. By systematically interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confidently validate the identity and purity of this important chemical intermediate. The interplay of substituent effects from both bromine and fluorine atoms, along with the characteristic J-coupling patterns, offers an excellent case study for the power of multi-nuclear NMR spectroscopy in modern chemical research.

References

- Tan, Y. J., et al. (2020). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 1(1), 1-12.

- Jurt, S., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19447–19452.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance, 6, 131-142.

- PubMed. (1994). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzophenone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4'-fluorobenzophenone. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-BROMO-4-FLUOROAZOBENZENE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. Retrieved from [Link]

-

Progress in NMR Spectroscopy. (1976). Fluorine Coupling Constants. Retrieved from [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. This compound CAS#: 2069-41-2 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. learning.sepscience.com [learning.sepscience.com]

- 6. 4-Bromofluorobenzene(460-00-4) 1H NMR [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

4-Bromo-4'-fluorobenzophenone FT-IR spectrum

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 4-Bromo-4'-fluorobenzophenone

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₁₃H₈BrFO), a halogenated aromatic ketone of significant interest in synthetic chemistry and materials science. As a Senior Application Scientist, this document moves beyond a mere presentation of a spectrum to deliver an in-depth interpretation grounded in the principles of vibrational spectroscopy. We will explore the causal relationships between the molecule's structure and its spectral features, present a validated experimental protocol for data acquisition, and provide a detailed assignment of key absorption bands. This guide is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation and quality control of complex organic molecules.

Theoretical Framework: Structure and Vibrational Principles

Molecular Structure of this compound

This compound is a diaryl ketone featuring a central carbonyl group (C=O) bridged by two phenyl rings.[1][2][3][4] One ring is substituted with a bromine atom at the para-position (position 4), and the other with a fluorine atom, also at the para-position (position 4').

The key structural features that dictate its FT-IR spectrum are:

-

Carbonyl Group (C=O): This is a highly polar bond and will produce one of the most intense absorption bands in the spectrum.[5][6]

-

Aromatic Rings (C=C and C-H): The two phenyl rings give rise to characteristic stretching and bending vibrations.

-

Carbon-Fluorine Bond (C-F): This bond is also highly polar and results in a strong, characteristic absorption.

-

Carbon-Bromine Bond (C-Br): This bond's vibration occurs at a much lower frequency due to the larger mass of the bromine atom.[7]

-

Central C-CO-C Linkage: The bending and stretching vibrations of the ketone's carbon skeleton provide additional identifying peaks.[5]

The conjugation of the carbonyl group with both aromatic rings influences the electronic environment and, consequently, the vibrational frequency of the C=O bond, typically shifting it to a lower wavenumber compared to non-conjugated ketones.[8]

Principles of Infrared Absorption

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, it is excited to a higher vibrational state. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. The frequencies of absorbed radiation correspond to the specific vibrational modes of the molecule's bonds (e.g., stretching, bending, scissoring, rocking). An FT-IR spectrum plots the percentage of transmitted light (% Transmittance) against the wavenumber (cm⁻¹), where absorption bands appear as downward peaks.[9][10][11]

Experimental Methodology: Acquiring a Validated Spectrum

Objective

To obtain a high-resolution, reproducible FT-IR spectrum of solid this compound for the purpose of structural verification and functional group identification.

Rationale for Method Selection

For high-quality spectra of solid, non-polymeric organic compounds, the Potassium Bromide (KBr) pellet technique is the gold standard. KBr is transparent to IR radiation in the standard mid-IR range (~4000-400 cm⁻¹) and provides a non-interacting matrix. This method minimizes scattering effects and produces sharp, well-resolved absorption bands. While Attenuated Total Reflectance (ATR) is a faster alternative, the KBr method often yields superior resolution for crystalline samples. The protocol described below is designed to be self-validating by ensuring sample purity, homogeneity, and proper instrument background correction.

Experimental Workflow Diagram

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound CAS#: 2069-41-2 [m.chemicalbook.com]

- 4. 3-Bromo-4'-fluorobenzophenone | C13H8BrFO | CID 3650193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

4-Bromo-4'-fluorobenzophenone mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-4'-fluorobenzophenone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₁₃H₈BrFO), a halogenated aromatic ketone of interest in synthetic chemistry and materials science. We delve into the core principles of Electron Ionization (EI) mass spectrometry as applied to this specific molecule, offering a detailed, mechanism-driven explanation of its fragmentation pattern. This document is designed for researchers, analytical chemists, and drug development professionals, providing not only theoretical predictions but also a validated, step-by-step experimental protocol for its characterization via Gas Chromatography-Mass Spectrometry (GC-MS). The guide synthesizes foundational mass spectrometry principles with field-proven insights to serve as a practical reference for the accurate identification and structural elucidation of this compound.

Introduction: The Analytical Imperative

This compound is a diaryl ketone featuring two distinct halogen substituents, bromine and fluorine, on its separate phenyl rings. This unique structure makes it a valuable building block in organic synthesis. For any scientist working with this or structurally related compounds, unequivocal identification is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the gold standard for this purpose.

Electron Ionization (EI) is a robust and widely used "hard" ionization technique that imparts significant energy into the analyte, inducing reproducible and structurally informative fragmentation.[1][2] The resulting mass spectrum serves as a chemical "fingerprint," allowing for confident identification. The primary objective of this guide is to deconstruct the EI-MS fragmentation of this compound, explaining the causality behind the formation of each major ion and providing a practical framework for its analysis.

Core Concepts & Mechanistic Insights

Electron Ionization (EI) and the Molecular Ion

The analytical process begins when a gaseous molecule of this compound enters the ion source of the mass spectrometer and is bombarded by a beam of high-energy electrons (typically 70 eV).[1] This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).

The molecular weight of this compound is approximately 279.11 g/mol .[3] A key feature of this molecule is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[4] This isotopic signature is a powerful diagnostic tool. Consequently, the molecular ion will not appear as a single peak but as a characteristic doublet of peaks of nearly equal intensity at m/z values separated by 2 Da.

-

M•⁺ Peak: [C₁₃H₈⁷⁹BrFO]•⁺ at m/z 278

-

[M+2]•⁺ Peak: [C₁₃H₈⁸¹BrFO]•⁺ at m/z 280

The observation of this 1:1 doublet is the first and most critical step in identifying a mono-brominated compound.

The Primary Fragmentation Pathway: α-Cleavage

For ketones, the most favorable and dominant fragmentation pathway under EI is α-cleavage—the breaking of the carbon-carbon bond adjacent to the carbonyl group.[5] In the case of this compound, there are two such bonds, leading to two distinct primary fragmentation routes. This is the central logic governing the entire spectrum.

Route A: Formation of the Bromobenzoyl Cation Cleavage of the bond between the carbonyl carbon and the fluorinated phenyl ring results in the loss of a fluorophenyl radical (•C₆H₄F). This pathway yields the highly stable, resonance-delocalized bromobenzoyl cation. This fragment will also exhibit the characteristic bromine isotope pattern.

-

[M - C₆H₄F]⁺: The [C₇H₄⁷⁹BrO]⁺ ion at m/z 183 and the [C₇H₄⁸¹BrO]⁺ ion at m/z 185 .

Route B: Formation of the Fluorobenzoyl Cation Alternatively, cleavage of the bond between the carbonyl carbon and the brominated phenyl ring leads to the loss of a bromophenyl radical (•C₆H₄Br). This forms the stable fluorobenzoyl cation. Since fluorine is monoisotopic, this fragment appears as a single major peak.[4]

-

[M - C₆H₄Br]⁺: The [C₇H₄FO]⁺ ion at m/z 123 .

The relative abundance of the ions at m/z 183/185 versus m/z 123 provides insight into the relative stability of the leaving radicals and the resulting cations.

Secondary Fragmentation: Decarbonylation

Acylium ions, such as the benzoyl cations formed in the primary fragmentation, are known to readily undergo a secondary fragmentation step: the neutral loss of a carbon monoxide (CO) molecule (28 Da).[6] This process leads to the formation of the corresponding aryl cations.

From the Bromobenzoyl Cation: The ions at m/z 183/185 lose a CO molecule to form the bromophenyl cation.

-

[C₇H₄BrO]⁺ → [C₆H₄Br]⁺ + CO: The [C₆H₄⁷⁹Br]⁺ ion at m/z 155 and the [C₆H₄⁸¹Br]⁺ ion at m/z 157 .

From the Fluorobenzoyl Cation: The ion at m/z 123 loses a CO molecule to form the fluorophenyl cation.

-

[C₇H₄FO]⁺ → [C₆H₄F]⁺ + CO: The [C₆H₄F]⁺ ion at m/z 95 .

Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of this compound. The m/z values and their isotopic patterns are the primary identifiers for structural confirmation.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Rationale for Formation |

| 278 / 280 | Molecular Ion | [C₁₃H₈BrFO]•⁺ | Electron ejection from the parent molecule. The doublet reflects the ⁷⁹Br/⁸¹Br isotopes. |

| 183 / 185 | Bromobenzoyl Cation | [C₇H₄BrO]⁺ | α-cleavage with loss of a fluorophenyl radical (•C₆H₄F). |

| 155 / 157 | Bromophenyl Cation | [C₆H₄Br]⁺ | Neutral loss of CO from the bromobenzoyl cation. |

| 123 | Fluorobenzoyl Cation | [C₇H₄FO]⁺ | α-cleavage with loss of a bromophenyl radical (•C₆H₄Br). |

| 95 | Fluorophenyl Cation | [C₆H₄F]⁺ | Neutral loss of CO from the fluorobenzoyl cation. |

Visualizing the Fragmentation Pathway

The logical cascade of fragmentation events can be visualized as a pathway diagram, providing a clear map from the parent molecule to its constituent fragment ions.

Caption: Predicted EI fragmentation pathway of this compound.

Standardized Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating methodology for the analysis of this compound. The choice of parameters is designed to ensure robust chromatographic separation and generation of a high-quality, library-matchable mass spectrum.

5.1 Sample Preparation

-

Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 with the same solvent to prepare a 10 µg/mL working standard.

-

Justification: Starting with a known concentration allows for semi-quantitative analysis and ensures the injected amount is within the linear dynamic range of the instrument, preventing detector saturation.

5.2 GC-MS Instrumentation & Parameters

-

System: A standard Gas Chromatograph equipped with a capillary column and coupled to a single quadrupole Mass Spectrometer.

-

GC Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C (Justification: Ensures rapid and complete volatilization of the analyte without thermal degradation).

-

Injection Mode: Split (e.g., 50:1 ratio) (Justification: Prevents column overloading and ensures sharp chromatographic peaks for this concentration).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms). (Justification: This stationary phase provides excellent resolution for a wide range of aromatic compounds).

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes. (Justification: The program ensures the analyte is well-retained and separated from solvent and impurities, while the final hold cleanses the column of any less volatile components).

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV (Standardized energy for library matching).

-

Mass Range: Scan from m/z 40 to 400. (Justification: This range comfortably covers the molecular ion and all predicted fragments).

-

Solvent Delay: 3 minutes. (Justification: Prevents the high concentration of solvent from entering and saturating the MS detector).

-

5.3 Data Analysis

-

Examine the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the apex of the analyte's chromatographic peak.

-

Verify the presence of the key diagnostic ions as outlined in Section 3: the M•⁺ doublet at m/z 278/280, and the primary fragment doublets/singlets at m/z 183/185 and 123.

-

Compare the acquired spectrum against a reference library (e.g., NIST, Wiley) for confirmation, if available.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the analytical process from sample to result.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is a textbook example of predictable, structure-driven fragmentation under Electron Ionization. By understanding the principles of α-cleavage and the profound diagnostic power of bromine's isotopic signature, a researcher can confidently identify this molecule. The key identifiers are the molecular ion doublet (m/z 278/280) and the two primary acylium ion fragments: the bromobenzoyl cation doublet (m/z 183/185) and the fluorobenzoyl cation (m/z 123). The standardized GC-MS protocol provided herein offers a reliable method to generate a high-quality spectrum for unambiguous structural confirmation, empowering researchers in their synthetic and analytical endeavors.

References

-

National Center for Biotechnology Information. (n.d.). 4-Fluorobenzophenone. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bromo-4-fluoroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzophenone. PubChem Compound Database. Retrieved from [Link]

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzophenone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Nitrobenzoic acid, 2-bromo-4-fluorophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4,4'-Difluorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2016). EI-MS fragmentation pattern of compound 15. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link]

-

TMP Chem. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Bromofluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, December 31). I can't understand a fragment in the Mass-Spectrum of Benzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation.... Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [oakwoodchemical.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-BROMOBENZOPHENONE(90-90-4) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Photophysical Properties of 4-Bromo-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Bromo-4'-fluorobenzophenone is a halogenated aromatic ketone of significant interest in photochemistry and materials science. Its unique electronic structure, influenced by the presence of both an electron-withdrawing fluorine atom and a heavy bromine atom, dictates a fascinating set of photophysical properties. This guide provides a comprehensive technical overview of these properties, detailing the underlying principles, experimental methodologies for their characterization, and a summary of known data. The content is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize and study this compound in a variety of applications, from photoinitiation of polymerization to mechanistic studies in photobiology.

Introduction: The Significance of this compound

Benzophenone and its derivatives are among the most extensively studied classes of aromatic ketones, primarily due to their rich and varied photochemistry. The introduction of halogen substituents onto the phenyl rings dramatically modulates their photophysical and photochemical behavior. In this compound, the interplay of the fluoro and bromo substituents creates a molecule with distinct characteristics:

-

The Fluorine Substituent: The highly electronegative fluorine atom influences the electron density distribution within the molecule, impacting the energies of the ground and excited electronic states.

-

The Bromine Substituent: As a "heavy atom," bromine significantly enhances spin-orbit coupling. This has a profound effect on the rates of intersystem crossing, the process by which a molecule transitions between electronic states of different spin multiplicity (i.e., from a singlet to a triplet state).

This unique combination of substituents makes this compound a valuable tool for a range of light-induced processes. Its primary application lies in its role as a photoinitiator , where upon absorption of ultraviolet (UV) light, it generates reactive species that can initiate polymerization reactions.[1] This property is crucial in UV-curing of coatings, adhesives, and in the manufacturing of specialized polymers.[1] Furthermore, its ability to generate reactive oxygen species under UV irradiation has led to investigations into its potential for photodynamic therapy and as an antimicrobial agent.[1]

This guide will delve into the core photophysical properties that underpin these applications, providing both a theoretical framework and practical experimental guidance.

Electronic Structure and Spectroscopic Properties

The photophysical journey of this compound begins with the absorption of a photon. The UV-visible absorption spectrum of this molecule is characterized by two main types of electronic transitions:

-

n→π* Transitions: These involve the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. These transitions are typically of lower energy (longer wavelength) and are formally forbidden by symmetry, resulting in a lower molar absorptivity.

-

π→π* Transitions: These higher-energy transitions involve the promotion of an electron from a bonding π orbital of the aromatic rings to an anti-bonding π* orbital. These transitions are symmetry-allowed and therefore exhibit a much higher molar absorptivity.[1]

The solvent environment can influence the energies of these transitions. Polar solvents tend to stabilize the ground state more than the excited state for n→π* transitions, leading to a "blue shift" (hypsochromic shift) to shorter wavelengths. Conversely, π→π* transitions often exhibit a "red shift" (bathochromic shift) to longer wavelengths in polar solvents.

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrFO | [1] |

| Molecular Weight | 279.11 g/mol | |

| Melting Point | 106-108 °C | |

| Physical State | White to off-white crystalline solid | [2] |

Excited State Dynamics: The Central Role of Intersystem Crossing

Upon absorption of a photon and promotion to an excited singlet state (S₁), this compound undergoes a series of rapid deactivation processes. For benzophenones, the dominant pathway is intersystem crossing (ISC) to the triplet manifold (T₁).

The Heavy-Atom Effect

The presence of the bromine atom is critical to the high efficiency of ISC in this compound. The large atomic number of bromine enhances spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum. This increased coupling facilitates the formally "spin-forbidden" transition from the singlet state to the triplet state. As a result, the fluorescence quantum yield of this compound is expected to be very low, as the majority of excited singlet states rapidly convert to triplet states.

Phosphorescence: Emission from the Triplet State

Once in the triplet state, the molecule can return to the ground state (S₀) via several pathways, including non-radiative decay or by emitting a photon, a process known as phosphorescence . Due to the spin-forbidden nature of the T₁ → S₀ transition, phosphorescence occurs on a much longer timescale (microseconds to seconds) than fluorescence (nanoseconds).

Phosphorescence studies on this compound have provided valuable quantitative data on its triplet state.

Table 2: Phosphorescence Properties of this compound

| Medium | Temperature | Excitation λₘₐₓ (n→π) | Emission λₘₐₓ (n→π) | Phosphorescence Lifetime (τₚ) |

| PMMA composite | Room Temp. | 377 nm | 439 nm | 1.50 x 10⁻⁴ s & 7.00 x 10⁻⁴ s |

| EPA glass | 77 K | 330 nm | 439 nm | 6.11 x 10⁻⁴ s |

Data sourced from an abstract of experimental work conducted at Oregon State University.

The biexponential decay of the phosphorescence lifetime observed in the PMMA matrix at room temperature may suggest the presence of different local environments for the molecule within the polymer.

Experimental Protocols for Photophysical Characterization

A thorough understanding of the photophysical properties of this compound requires a suite of spectroscopic techniques. Below are detailed, step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This is the foundational experiment to determine the wavelengths of maximum absorption (λₘₐₓ) and the molar absorptivity (ε).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the range of 0.1 to 1.0.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200 - 500 nm).

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the pure solvent to be used for the sample dilutions.

-

Place the cuvette in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and any scattering.

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the most dilute sample solution before filling it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat this process for all prepared dilutions, moving from the least concentrated to the most concentrated.

-

-

Data Analysis:

-

Identify the λₘₐₓ values for the n→π* and π→π* transitions.

-

Using the Beer-Lambert Law (A = εcl), plot absorbance (A) at a specific λₘₐₓ versus concentration (c). The slope of the resulting line will be the molar absorptivity (ε) at that wavelength.

-

Diagram: UV-Visible Absorption Spectroscopy Workflow

Caption: Workflow for determining molar absorptivity using UV-Vis spectroscopy.

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum and to determine the fluorescence quantum yield (Φf).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to a λₘₐₓ determined from the absorption spectrum.

-

Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to 700 nm).

-

Set the excitation and emission slit widths to control the spectral resolution and signal intensity.

-

-

Measurement:

-

Record the emission spectrum of the solvent blank to check for any background fluorescence.

-

Record the emission spectrum of the this compound solution.

-

Record the emission spectrum of the fluorescence standard under identical instrument settings.

-

-

Data Analysis (Quantum Yield Calculation):

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Correct the spectra for the wavelength-dependent sensitivity of the detector if the instrument is not already corrected.

-

Calculate the fluorescence quantum yield using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

-

Φf is the fluorescence quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Diagram: Fluorescence Quantum Yield Determination

Caption: Comparative method for fluorescence quantum yield measurement.

Transient Absorption Spectroscopy

This powerful technique allows for the direct observation and characterization of short-lived excited states, such as the triplet state of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a spectroscopic grade solvent. The concentration should be adjusted to give a sufficient absorbance at the excitation wavelength.

-

Degas the solution thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen, which is an efficient quencher of triplet states.

-

-

Instrument Setup (Laser Flash Photolysis):

-

A pulsed laser (e.g., a Nd:YAG laser providing a 355 nm excitation pulse) is used as the "pump" to excite the sample.

-

A continuous or pulsed broadband lamp is used as the "probe" beam, which passes through the sample at a right angle to the pump beam.

-

The probe beam is directed to a monochromator and a fast detector (e.g., a photomultiplier tube or a CCD camera) to record the change in absorbance as a function of time and wavelength after the laser flash.

-

-

Data Acquisition:

-

Record the transient absorption spectrum at various time delays after the laser pulse (from nanoseconds to microseconds or longer).

-

Record the decay of the transient absorption at a specific wavelength (e.g., the maximum of the triplet-triplet absorption) to determine the lifetime of the transient species.

-

-

Data Analysis:

-

The transient absorption spectrum will reveal the absorption features of the triplet state (and any other transient species like radicals).

-

The decay kinetics can be fitted to an appropriate model (e.g., first-order or second-order decay) to determine the triplet lifetime and any relevant rate constants.

-

Diagram: Transient Absorption Spectroscopy (Laser Flash Photolysis) Setup

Caption: Schematic of a typical laser flash photolysis setup.

Concluding Remarks and Future Directions

This compound presents a compelling case study in the photophysics of halogenated aromatic ketones. The interplay of the fluorine and bromine substituents creates a molecule with a highly efficient intersystem crossing to a long-lived triplet state, making it an effective photoinitiator. While some key photophysical parameters have been elucidated, particularly its phosphorescence characteristics, there remains a need for a more comprehensive quantitative dataset.

Future research should focus on:

-

Systematic Solvent Studies: Quantifying the effect of solvent polarity and hydrogen bonding on the absorption and emission properties, as well as the triplet state lifetime.

-

Transient Absorption Spectroscopy: A detailed transient absorption study would provide a definitive spectrum of the triplet state and allow for the characterization of any subsequent radical species formed through hydrogen abstraction or other photochemical reactions.

-

Quantum Yield Measurements: A precise determination of the fluorescence and phosphorescence quantum yields in various solvents would complete the picture of the excited state deactivation pathways.

By filling these knowledge gaps, the scientific community can further unlock the potential of this compound in the development of advanced photopolymers, novel phototherapeutics, and as a tool for fundamental photochemical research.

References

- Vulcanchem. (n.d.). This compound - 2069-41-2.

- PrepChem.com. (n.d.). Synthesis of this compound.

- Oregon State University. (2007). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2007.

-

Edinburgh Instruments. (2020, July 14). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

- Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.

- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

- Van der Meer, B. W., Coker, G., & Chen, S. Y. S. (1994).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.